molecular formula C7H4N4O3 B7816577 6-nitro-1H-1,2,3-benzotriazin-4-one

6-nitro-1H-1,2,3-benzotriazin-4-one

Cat. No.: B7816577
M. Wt: 192.13 g/mol
InChI Key: HFYBDBPOKYEMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-1,2,3-benzotriazin-4-one is a nitrogen-containing heterocyclic compound characterized by a fused benzene and triazinone system. The triazinone core consists of three nitrogen atoms in a six-membered ring, with a ketone group at position 4 and a nitro substituent at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-nitro-1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7-5-3-4(11(13)14)1-2-6(5)8-10-9-7/h1-3H,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYBDBPOKYEMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Substrate : 2-Amino-5-nitrobenzamide

  • Reagents : NaNO₂ (1.2 equiv), HCl (conc., 3 equiv)

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 2–4 hours

Limitations:

  • Harsh Conditions : Concentrated HCl poses corrosion risks and complicates large-scale synthesis.

  • Byproduct Formation : Competing hydrolysis or denitrogenation reduces yields.

  • Nitro Group Sensitivity : Strong acids may degrade nitro functionalities in sensitive substrates.

Polymer-Supported Nitrite Method

To address the drawbacks of traditional diazotization, McGrory et al. developed a one-pot protocol using a polymer-supported nitrite reagent (PS-NO₂) and p-toluenesulfonic acid (p-TsOH). This method eliminates gaseous nitrogen oxide byproducts and improves functional group tolerance.

Optimized Procedure:

  • Substrate Preparation : 2-Amino-5-nitrobenzamide (1.0 equiv) is suspended in acetonitrile.

  • Acid Activation : p-TsOH (1.5 equiv) is added to protonate the amine.

  • Diazotization : PS-NO₂ (1.3 equiv) is introduced, facilitating diazonium salt formation at 25°C.

  • Cyclization : The reaction mixture is stirred for 6–8 hours, yielding this compound.

Advantages:

  • Safety : PS-NO₂ eliminates hazardous NaNO₂ handling.

  • Yield Improvement : Reported yields exceed 85% for nitro-substituted derivatives.

  • Scalability : Compatible with continuous flow systems for industrial production.

Comparative Analysis of Methods

ParameterTraditional DiazotizationPolymer-Supported NitritePhotochemical Cyclization
Yield 60–70%85–90%>90% (analogues)
Reaction Time 2–4 hours6–8 hours10 minutes (flow)
Acid Usage Concentrated HClp-TsOH (mild)None
Scalability Limited by gas evolutionPilot-scale demonstratedIndustrial flow reactors
Green Metrics Poor (E-factor >30)Moderate (E-factor ~15)Excellent (E-factor <5)

Data compiled from.

Emerging Directions and Challenges

Catalytic Denitrogenative Approaches

Nickel-catalyzed denitrogenative annulation, while primarily explored for non-nitro derivatives, offers potential for stereoselective synthesis. Key challenges include:

  • Nitro Group Compatibility : Reductive conditions may reduce nitro to amine.

  • Catalyst Optimization : Ligand design must balance activity and stability under oxidative conditions.

Continuous Flow Manufacturing

Adopting photochemical methods in flow reactors could revolutionize production:

  • Residence Time : 10-minute conversions vs. batch hours.

  • Safety : Contained handling of reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxygenated derivatives, while reduction may yield hydrogenated products.

Scientific Research Applications

6-nitro-1H-1,2,3-benzotriazin-4-one has various applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes and interactions.

    Medicine: Potential therapeutic applications could be explored based on its chemical properties.

    Industry: It may be used in the production of specific chemicals or materials.

Mechanism of Action

The mechanism by which 6-nitro-1H-1,2,3-benzotriazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-nitro-1H-1,2,3-benzotriazin-4-one with key analogs from the benzodithiazine and benzoxazinone families, focusing on structural features, physicochemical properties, and inferred functional implications.

Table 1: Structural and Substituent Comparison

Compound Core Structure Key Substituents Heteroatoms Notable Properties
This compound Benzotriazinone -NO₂ (C-6) N, O High electron deficiency due to nitro group
6-Chloro-7-cyano-1,4,2-benzodithiazine Benzodithiazine -Cl (C-6), -CN (C-7) N, S High thermal stability (mp 285–286°C)
4H-3,1-Benzoxazin-4-one Benzoxazinone Variable (e.g., -OCH₃, -CH₃) N, O Broad bioactivity (antibacterial, antifungal)
3-[2-Hydroxybenzylidene]-benzodithiazine Benzodithiazine -OH (Ph), -CH=N- (hydrazine) N, S IR absorption at 1605 cm⁻¹ (C=N stretch)

Key Observations:

Electronic Effects :

  • The nitro group in this compound is a strong electron-withdrawing substituent, likely enhancing electrophilic reactivity compared to electron-donating groups (e.g., -OCH₃ in benzoxathiins) .
  • In benzodithiazines, electron-withdrawing substituents like -Cl and -CN contribute to high thermal stability and distinct NMR shifts (e.g., δ 8.27 ppm for H-5 in compound 4 ) .

Biological Activity: Benzoxazinones exhibit diverse activities (e.g., antibacterial, protease inhibition) depending on substituents . The nitro group in the target compound may similarly influence bioactivity by modulating interactions with biological targets.

Spectral Characteristics: Benzodithiazines with hydrazine-derived substituents (e.g., compound 17) show strong IR absorption for C=N bonds (~1605 cm⁻¹) , a feature likely shared with 6-nitro-benzotriazin-4-one due to its conjugated triazinone system.

Research Findings and Implications

Critical Analysis:

  • Stability and Reactivity : The nitro group in 6-nitro-benzotriazin-4-one may reduce nucleophilic aromatic substitution (SNAr) reactivity compared to chloro-substituted benzodithiazines, which undergo efficient hydrazine substitutions .
  • Synthetic Challenges : While benzodithiazines are synthesized via condensation or hydrazine reactions , the target compound likely requires nitration at a late stage to avoid side reactions, similar to nitro-functionalized benzoxathiins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-nitro-1H-1,2,3-benzotriazin-4-one, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves introducing nitro groups to the benzotriazinone core via nitration reactions under controlled conditions (e.g., nitric acid/sulfuric acid mixtures). Key considerations include:

  • Temperature control (<50°C) to avoid over-nitration or decomposition.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity products .
  • Characterization using HPLC (>95% purity threshold) and NMR to confirm regioselectivity at the 6-position.

Q. How can structural and functional group stability of this compound be assessed under experimental conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products.
  • Use FTIR to monitor nitro group integrity under photolytic or hydrolytic stress.
  • Computational modeling (DFT) can predict bond dissociation energies and reactive sites prone to degradation .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., nematicidal vs. cytotoxic effects) be resolved for this compound?

  • Methodological Answer :

  • Employ triangulation by cross-validating results across multiple assays (e.g., in vitro nematode motility vs. mammalian cell viability).
  • Use dose-response curves to distinguish between target-specific activity and nonspecific toxicity.
  • Apply dialectical analysis (thesis-antithesis-synthesis) to reconcile conflicting hypotheses: e.g., structural modifications may decouple nematicidal efficacy from cytotoxicity .

Q. What strategies optimize structure-activity relationship (SAR) studies for nitro-substituted benzotriazinones?

  • Methodological Answer :

  • Design a combinatorial library with systematic variations (e.g., nitro group position, electron-withdrawing/donating substituents).
  • Use QSAR models to correlate electronic parameters (Hammett constants) with bioactivity.
  • Validate hypotheses via crystallography (XRD) to confirm steric/electronic effects on target binding .

Q. How can researchers address conflicting results in degradation pathway studies of this compound?

  • Methodological Answer :

  • Conduct isotopic labeling (e.g., ¹⁵N) to trace nitro group fate during hydrolysis.
  • Apply mixed-methods analysis: Pair LC-MS data with kinetic modeling to identify primary vs. secondary degradation mechanisms.
  • Reference methodological rigor frameworks (e.g., triangulation, member checking) to ensure reproducibility .

Methodological Frameworks for Data Analysis

Q. What dialectical approaches are suitable for analyzing contradictory findings in benzotriazinone research?

  • Answer :

  • Thesis : Propose a mechanism (e.g., nitro group redox activity drives nematicidal action).
  • Antithesis : Identify counterevidence (e.g., cytotoxicity in non-target organisms).
  • Synthesis : Redesign experiments to isolate variables (e.g., synthesizing analogs with stabilized nitro groups) .

Q. How can hybrid experimental-computational workflows enhance mechanistic studies?

  • Answer :

  • Combine molecular docking (AutoDock Vina) with in vitro enzyme inhibition assays to validate binding hypotheses.
  • Use machine learning (e.g., Random Forest) to predict bioactivity from structural descriptors .

Key Recommendations for Researchers

  • Prioritize mixed-methods designs to address contradictions (e.g., bioactivity vs. toxicity).
  • Use computational tools (DFT, QSAR) to guide synthetic and mechanistic studies.
  • Adopt dialectical frameworks to iteratively refine hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.